2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[e]pyrazolo[1,5-c][1,3]oxazine structure, followed by the introduction of methoxy and pyridinyl groups through various substitution reactions. Common reagents used in these steps include methanol, pyridine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its aromatic and heterocyclic nature.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which 2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Benzimidazole Derivatives: Known for their medicinal properties, including proton pump inhibition and antimicrobial activity.
Pyrazolo[1,5-a]pyrimidines: Studied for their potential as therapeutic agents due to their unique structural features.
Uniqueness
2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol stands out due to its combination of methoxy, pyridinyl, and benzo[e]pyrazolo[1,5-c][1,3]oxazine moieties, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-4-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-28-20-8-5-6-15-18-13-17(14-9-10-19(27)21(12-14)29-2)25-26(18)23(30-22(15)20)16-7-3-4-11-24-16/h3-12,18,23,27H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEQKLDNPDDUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=C(C=C4)O)OC)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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